molecular formula C15H18BNO2S B11719409 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole

Cat. No.: B11719409
M. Wt: 287.2 g/mol
InChI Key: ZSCXDBIOJYOTAI-UHFFFAOYSA-N
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Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole is an organic compound that features a thiazole ring and a boronic ester group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole typically involves the reaction of 3-bromophenylthiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole is unique due to the presence of both a thiazole ring and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C15H18BNO2S

Molecular Weight

287.2 g/mol

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole

InChI

InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11(10-12)13-17-8-9-20-13/h5-10H,1-4H3

InChI Key

ZSCXDBIOJYOTAI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC=CS3

Origin of Product

United States

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